molecular formula C6H7N3O3 B14398263 1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 88513-02-4

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B14398263
CAS No.: 88513-02-4
M. Wt: 169.14 g/mol
InChI Key: KOCCCIDTHVFNLN-UHFFFAOYSA-N
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Description

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol can yield methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, alcohols, amines, and other functionalized derivatives. These products can be further utilized in different applications, including drug development and materials science .

Scientific Research Applications

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biological pathways. This interaction can lead to the compound’s therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methyl groups enhances its ability to interact with biological targets and increases its potential for various applications .

Properties

CAS No.

88513-02-4

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

1-acetyl-5-methyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c1-3-7-5(6(11)12)8-9(3)4(2)10/h1-2H3,(H,11,12)

InChI Key

KOCCCIDTHVFNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C(=O)C)C(=O)O

Origin of Product

United States

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